molecular formula C15H16N6S2 B11053719 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11053719
M. Wt: 344.5 g/mol
InChI Key: JGYVHYPSKOAJIU-UHFFFAOYSA-N
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Description

6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound It features a unique structure combining a pyrazole ring, a thiophene ring, and a triazolothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with tert-butyl hydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.

    Synthesis of the Triazolothiadiazole Core: This involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative to form the triazolothiadiazole ring.

    Coupling of the Thiophene Ring: The final step involves coupling the thiophene ring to the triazolothiadiazole core using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can occur at the triazolothiadiazole core, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrazole and thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound has potential as a bioactive molecule. Its heterocyclic structure is similar to many pharmacophores, making it a candidate for drug discovery and development.

Medicine

Preliminary studies suggest that this compound may exhibit antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a promising lead compound for therapeutic agents.

Industry

In materials science, the compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated system and electronic properties.

Mechanism of Action

The exact mechanism of action depends on the specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The triazolothiadiazole core is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(phenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(furan-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to the presence of the thiophene ring, which can enhance its electronic properties and biological activity. The combination of the pyrazole, thiophene, and triazolothiadiazole rings creates a unique scaffold that can be further modified for specific applications.

properties

Molecular Formula

C15H16N6S2

Molecular Weight

344.5 g/mol

IUPAC Name

6-(5-tert-butyl-2-methylpyrazol-3-yl)-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16N6S2/c1-15(2,3)11-7-10(20(4)18-11)13-19-21-12(9-5-6-22-8-9)16-17-14(21)23-13/h5-8H,1-4H3

InChI Key

JGYVHYPSKOAJIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C2=NN3C(=NN=C3S2)C4=CSC=C4)C

Origin of Product

United States

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